molecular formula C9H9ClF3NO B6199701 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride CAS No. 2694733-94-1

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6199701
CAS No.: 2694733-94-1
M. Wt: 239.6
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Description

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that features a trifluoromethoxy group attached to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride typically involves the introduction of the trifluoromethoxy group into the indole structure. This can be achieved through various synthetic routes, including:

    Trifluoromethoxylation Reactions: . These reactions often involve the use of specialized reagents and catalysts to achieve the desired transformation.

    Cyclization Reactions:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing indoles and related structures. Examples include:

    5-(trifluoromethoxy)-1H-indole: A closely related compound with a similar structure but lacking the dihydro modification.

    5-(trifluoromethoxy)-2,3-dihydro-1H-pyrrole: A compound with a pyrrole core instead of an indole core, but with the same trifluoromethoxy group.

Uniqueness

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to its specific combination of the trifluoromethoxy group and the dihydro-indole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2694733-94-1

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.6

Purity

95

Origin of Product

United States

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